molecular formula C13H15FN2O3S B15224991 Dextrounifiram CAS No. 865717-10-8

Dextrounifiram

Cat. No.: B15224991
CAS No.: 865717-10-8
M. Wt: 298.34 g/mol
InChI Key: SNRTZFZAFBIBJP-LLVKDONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dextrounifiram involves several steps, starting with the preparation of the core structure, pyrrolo[1,2-a]pyrazin-6(2H)-one. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring high yield and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dextrounifiram undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Dextrounifiram has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of sulfonyl groups on the reactivity and stability of heterocyclic compounds.

    Biology: Investigated for its potential neuroprotective effects and its ability to enhance cognitive functions.

    Medicine: Explored as a potential treatment for cognitive disorders such as Alzheimer’s disease and other forms of dementia.

Mechanism of Action

Dextrounifiram exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Unifiram (DM-232): The racemic mixture of dextrounifiram and its enantiomer.

    Sunifiram (DM-235): Another potent cognition enhancer with a similar structure.

    Sapunifiram (MN-19): A related compound with nootropic properties.

Uniqueness

This compound is unique due to its high potency and specificity for AMPA receptors. Unlike other similar compounds, it does not show significant affinity for other central receptors or ion channels, making it a highly selective cognition enhancer .

Properties

CAS No.

865717-10-8

Molecular Formula

C13H15FN2O3S

Molecular Weight

298.34 g/mol

IUPAC Name

(8aR)-2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2/t11-/m1/s1

InChI Key

SNRTZFZAFBIBJP-LLVKDONJSA-N

Isomeric SMILES

C1CC(=O)N2[C@H]1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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